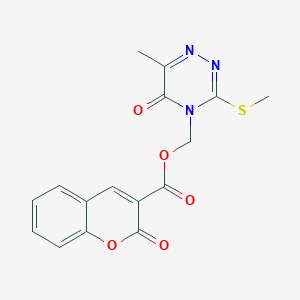

![molecular formula C15H18N2O6S B2475731 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1396675-52-7](/img/structure/B2475731.png)

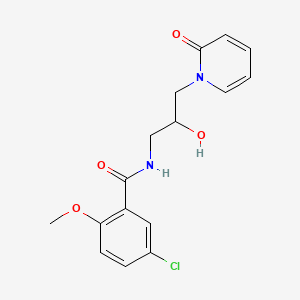

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a sulfonamide derivative with a benzo[d][1,3]dioxol-5-yl group. Sulfonamides are a group of compounds known for their antibiotic properties . The benzo[d][1,3]dioxol-5-yl group is a common moiety in many bioactive molecules, including certain anticancer and antimicrobial agents .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of new bonds or the breaking of existing ones. For instance, Pd-catalyzed C-N cross-coupling is a common reaction in the synthesis of similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be predicted using various computational tools. These properties include molecular descriptors like TPSA Pka, number of hydrogen bond acceptors and donors .

Scientific Research Applications

Synthesis and Structural Analysis

Sulfonamide-derived compounds and their metal complexes have been synthesized for structural characterization and potential application in various fields, including materials science and drug design. These compounds exhibit a wide range of biological activities, including antibacterial and antifungal properties. The synthesis process often involves creating new ligands and their metal complexes, which are then characterized using various physical and spectral methods. Such research provides insights into the nature of bonding and the structure of these compounds, which can be crucial for designing new materials and drugs (Chohan & Shad, 2011).

Biological Activity and Drug Design

The biological activity of sulfonamide derivatives is a significant area of research, with studies exploring their potential as antibacterial, antifungal, and antitumor agents. These compounds are evaluated for their effectiveness against various bacterial and fungal strains, as well as their cytotoxic activity against tumor cell lines. This research is foundational for developing new drugs and treatments for a range of diseases. For instance, novel sulfonamide derivatives carrying a biologically active moiety have been explored as inhibitors of specific enzymes or receptors critical in disease pathways, such as VEGFR-2 inhibitors in cancer therapy (Ghorab et al., 2016).

Environmental Applications

Sulfonamides have also been studied for their environmental impact, particularly their persistence and the potential for promoting antibiotic resistance. Research into the degradation of sulfonamide antibiotics in the environment has identified novel microbial strategies for eliminating these compounds, which could have implications for reducing the spread of antibiotic resistance (Ricken et al., 2013).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit activity against various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Based on the reported anticancer activity of similar compounds, it is plausible that this compound may affect pathways related to cell cycle regulation and apoptosis .

Result of Action

Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have similar effects, leading to the inhibition of cancer cell proliferation.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding to the active sites of enzymes or interacting with specific protein domains .

Cellular Effects

Similar compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been found to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide vary with different dosages in animal models. Similar compounds have been found to have threshold effects observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been found to interact with various enzymes or cofactors .

Transport and Distribution

Similar compounds have been found to interact with various transporters or binding proteins .

Subcellular Localization

Similar compounds have been found to be directed to specific compartments or organelles .

Properties

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O6S/c1-9-14(10(2)23-17-9)24(19,20)16-7-15(3,18)11-4-5-12-13(6-11)22-8-21-12/h4-6,16,18H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMSJGDQZQKGLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2475649.png)

![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2475656.png)

![4-(2-(3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide](/img/structure/B2475661.png)

![3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2475663.png)

![N-(4-chloro-2-fluorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2475670.png)